2-Amino-5-chloro-2'-fluorobenzophenone
CAS No.: 784-38-3
Cat. No.: VC20753362
Molecular Formula: C13H9ClFNO
Molecular Weight: 249.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 784-38-3 |
---|---|
Molecular Formula | C13H9ClFNO |
Molecular Weight | 249.67 g/mol |
IUPAC Name | (2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone |
Standard InChI | InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 |
Standard InChI Key | GTGMXPIQRQSORU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F |
2-Amino-5-chloro-2'-fluorobenzophenone is an organic compound belonging to the benzophenone class. Benzophenones are a class of aromatic ketones that have two phenyl rings attached to a carbonyl group. The presence of amino, chloro, and fluoro substituents on the benzophenone scaffold gives this particular molecule unique chemical properties and potential applications, primarily in the realm of pharmaceutical chemistry.
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for modification and derivatization, making it a valuable intermediate in drug discovery and development. The strategic placement of the amino, chloro, and fluoro groups influences its reactivity, stability, and interactions with biological targets.
Synthesis
While detailed synthetic procedures are often proprietary, the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone would generally involve a multi-step process. Key steps could include:
-
Friedel-Crafts Acylation: Starting with a fluorobenzene derivative, Friedel-Crafts acylation with an appropriately substituted benzoyl chloride (containing the chloro and amino groups) could be employed to form the benzophenone core. Careful selection of reaction conditions is necessary to control the regioselectivity of the acylation.
-
Protection/Deprotection: Protecting group chemistry may be required to selectively introduce the amino group. If the amino group is introduced early in the synthesis, it would need to be protected to prevent unwanted side reactions. Standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) could be used, followed by deprotection at a later stage.
-
Halogenation/Amination: Introduction of the chloro and fluoro substituents might involve direct halogenation or nucleophilic aromatic substitution reactions. The order of these reactions would depend on the specific starting materials and desired regioselectivity.
Research Applications and Findings
-
Pharmaceutical Chemistry: Substituted benzophenones are frequently used in the synthesis of drugs targeting various diseases. The amino group allows for further functionalization, leading to the creation of diverse chemical libraries for drug screening. The chloro and fluoro substituents can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
-
Agrochemicals: Similar compounds may find applications in the development of new pesticides or herbicides, although specific examples for this exact molecule are not readily available.
-
Material Science: While less common, certain benzophenone derivatives are used in polymer chemistry and as UV stabilizers. It's possible, though not definitively established in public literature, that this compound or its derivatives could be explored in such applications.
Safety and Handling
As with any chemical compound, appropriate safety measures should be taken when handling 2-Amino-5-chloro-2'-fluorobenzophenone. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat.
-
Working in a well-ventilated area or using a fume hood to avoid inhalation of vapors or dust.
-
Avoiding contact with skin and eyes.
-
Reviewing the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
-
Storing the compound in a cool, dry place, away from incompatible materials (e.g., strong oxidizing agents).
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume